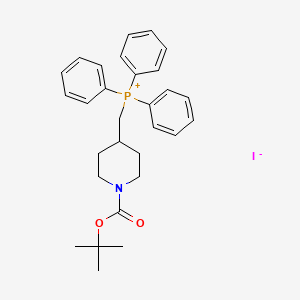

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide

Description

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide (CAS: 146293-11-0; MFCD20271861) is a Boc-protected piperidine derivative functionalized with a triphenylphosphonium methyl group and an iodide counterion. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine on the piperidine ring, enhancing stability during synthetic procedures . The triphenylphosphonium component is notable for its applications in organic synthesis, particularly in facilitating Wittig reactions or acting as a phase-transfer catalyst due to its cationic nature and lipophilic properties. The iodide counterion contributes to solubility in polar aprotic solvents, making the compound versatile in cross-coupling reactions or as an intermediate in pharmaceutical synthesis .

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-triphenylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO2P.HI/c1-29(2,3)32-28(31)30-21-19-24(20-22-30)23-33(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24H,19-23H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFMQELZEAFAKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35INO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592695 | |

| Record name | {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146293-11-0 | |

| Record name | {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide typically involves the reaction of N-Boc-4-piperidinemethanol with triphenylphosphine and iodomethane . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to

Biological Activity

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide, commonly referred to as Boc-piperidin-4-ylmethyltriphenylphosphonium iodide, is a synthetic organic compound with potential applications in medicinal chemistry. The compound features a piperidine ring, which is prevalent in many bioactive molecules, and a triphenylphosphonium group, known for its utility in organic synthesis. Despite its promising structure, detailed research on its biological activity is limited.

Chemical Structure and Properties

The molecular formula of ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide is C₃₁H₃₈N₁O₂P, with a molecular weight of 587.5 g/mol. The compound consists of:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Triphenylphosphonium group : A positively charged phosphonium ion that enhances the compound's lipophilicity and cellular uptake.

Biological Activity Overview

The biological activity of ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide has not been extensively documented. However, insights can be drawn from the characteristics of its structural components.

- Cellular Uptake : The triphenylphosphonium moiety is known to facilitate the transport of compounds across cellular membranes, particularly in mitochondrial targeting due to its lipophilic nature.

- Drug Development Precursor : The piperidine scaffold is associated with various pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects. This suggests that derivatives of this compound could be explored for similar activities.

Research Findings and Case Studies

While specific studies on ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide are scarce, related compounds have shown significant biological activities:

| Compound | Activity | Reference |

|---|---|---|

| Triphenylphosphonium salts | Mitochondrial targeting agents | |

| Piperidine derivatives | Antiviral activity against HIV | |

| Piperidine-based compounds | Antitumor properties |

Case Study: Related Piperidine Compounds

A study investigating piperidine derivatives revealed that modifications on the piperidine ring significantly influenced their antiviral potency against HIV strains. For instance, compounds with specific substituents exhibited EC50 values ranging from 6.02 to 23.9 nmol/L against resistant strains, indicating that structural variations can lead to enhanced biological activity.

Synthesis and Applications

The synthesis of ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide involves standard organic synthesis techniques where the tert-butoxycarbonyl (Boc) protecting group is employed to facilitate the formation of the piperidine derivative before attaching the triphenylphosphonium moiety. This strategy allows for selective deprotection under mild conditions to yield bioactive compounds.

Comparison with Similar Compounds

Key Differences:

Functional Groups :

- QW-4229 contains a triphenylphosphonium group , enabling its use in forming alkenes via Wittig reactions, where the phosphonium moiety acts as a leaving group . In contrast, QD-8157 and QD-1763 feature carboxylic acid groups , which are critical for amide bond formation in peptide synthesis or as coordination sites in metal-organic frameworks.

- QM-3329 includes a shorter acetic acid chain , which may enhance aqueous solubility compared to aromatic substituents .

Reactivity :

- The iodide counterion in QW-4229 improves solubility in polar solvents like DMF or DMSO, whereas the carboxylic acid derivatives (QD-8157, QD-1763) are more likely to form salts (e.g., sodium or potassium carboxylates) for aqueous-phase reactions.

Applications :

Q & A

Q. What synthetic strategies are commonly employed for preparing ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide?

The synthesis typically involves two key steps:

- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to piperidin-4-ylmethanol. This is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) to yield 1-(tert-butoxycarbonyl)piperidin-4-ylmethanol .

- Step 2 : Quaternization of the alcohol with triphenylphosphine and methyl iodide. The hydroxyl group is first converted to a leaving group (e.g., via mesylation or tosylation), followed by nucleophilic substitution with triphenylphosphine. Subsequent iodide exchange (if required) yields the final product .

Key considerations: Optimize reaction time and temperature to minimize Boc-deprotection side reactions.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and piperidine ring conformation.

- ³¹P NMR : Verify phosphonium salt formation (sharp singlet at ~20–25 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion ([M-I]⁺) and isotopic patterns consistent with iodine .

- Elemental Analysis : Validate purity, especially for iodide counterion quantification .

Q. Why is the Boc protecting group used in this compound’s synthesis?

The Boc group:

- Prevents undesired reactions at the piperidine nitrogen during quaternization.

- Allows selective deprotection under mild acidic conditions (e.g., TFA/DCM) for downstream functionalization .

Methodological note: Avoid prolonged exposure to strong bases, which may cleave the Boc group prematurely.

Advanced Research Questions

Q. How can researchers address low yields during the quaternization step?

Low yields (~40–60%) often arise from:

- Steric hindrance : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of triphenylphosphine.

- Competing elimination : Lower reaction temperature (0–25°C) and avoid excess base.

- Byproduct formation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify using column chromatography with a gradient elution system .

Q. What mechanistic insights explain the stereochemical outcomes of the phosphonium salt formation?

The reaction proceeds via an SN2 mechanism, leading to inversion of configuration at the methylene carbon. However, steric constraints from the Boc-protected piperidine ring may restrict free rotation, resulting in diastereomeric or rotameric mixtures. Use dynamic NMR or low-temperature ¹³C NMR to study conformational equilibria .

Q. How is this compound utilized in mitochondrial-targeted drug delivery systems?

The triphenylphosphonium cation enables selective accumulation in mitochondria due to its lipophilic cation properties. Researchers conjugate therapeutic agents (e.g., antioxidants) to the piperidine-Boc moiety via cleavable linkers. Experimental validation: Measure mitochondrial membrane potential (Δψm) using JC-1 staining or oxygen consumption assays .

Q. What stability challenges arise under physiological conditions, and how are they mitigated?

- Hydrolysis of the Boc group : Occurs in acidic environments (e.g., lysosomes). Stabilize by adjusting linker chemistry (e.g., polyethylene glycol spacers) or using alternative protecting groups (e.g., Fmoc) for in vivo studies .

- Phosphonium degradation : Avoid prolonged storage in aqueous buffers; lyophilize with cryoprotectants (e.g., trehalose) .

Q. How can computational modeling aid in optimizing this compound’s design?

- DFT calculations : Predict electronic properties (e.g., charge distribution) of the phosphonium cation to refine mitochondrial targeting efficiency.

- MD simulations : Study interactions with lipid bilayers to improve permeability .

Tool recommendation: Use Gaussian 16 or Schrödinger Suite for modeling.

Q. What are the implications of batch-to-batch variability in iodide counterion content?

Inconsistent iodide levels affect solubility and biological activity. Implement:

- Ion chromatography : Quantify iodide content post-synthesis.

- Counterion exchange : Replace iodide with alternative anions (e.g., chloride) via metathesis in acetone/water .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.